An In-depth Technical Guide to 3,3-Diphenylpropionic Acid
An In-depth Technical Guide to 3,3-Diphenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Diphenylpropionic acid is a carboxylic acid derivative with a distinct molecular architecture featuring two phenyl groups attached to the same carbon atom. This compound serves as a valuable building block in organic synthesis and has been utilized in the preparation of various biologically active molecules.[1] While much of the research has focused on the pharmacological properties of its derivatives, understanding the core chemical and physical characteristics of 3,3-diphenylpropionic acid is fundamental for its application in medicinal chemistry and drug design. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methods, collating available technical data for easy reference.
Chemical and Physical Properties
The fundamental properties of 3,3-diphenylpropionic acid are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₄O₂ | [2] |
| Molecular Weight | 226.27 g/mol | [2] |
| CAS Number | 606-83-7 | [2] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 151-154 °C | |
| Boiling Point | 358.3 ± 11.0 °C (Predicted) | [1] |
| Solubility | Slightly soluble in water; Soluble in chloroform, DMSO, and methanol. | |
| pKa | 4.45 ± 0.10 (Predicted) | [1] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of 3,3-diphenylpropionic acid.
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Infrared (IR) Spectroscopy: The IR spectrum of 3,3-diphenylpropionic acid exhibits characteristic absorption bands corresponding to its functional groups. A broad peak is typically observed in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A sharp, strong absorption band appears around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum typically shows a multiplet in the aromatic region (δ 7.2-7.4 ppm) corresponding to the ten protons of the two phenyl groups. The methine proton (-CH) adjacent to the phenyl groups appears as a triplet, and the methylene protons (-CH₂) adjacent to the carboxylic acid group also appear as a triplet. The acidic proton of the carboxyl group is often observed as a broad singlet at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 178 ppm), the quaternary carbon attached to the two phenyl groups, and the carbons of the phenyl rings, as well as the methylene carbon.
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Mass Spectrometry (MS): The mass spectrum of 3,3-diphenylpropionic acid shows a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns can provide further structural information.
Synthesis and Reactivity
Several synthetic routes to 3,3-diphenylpropionic acid have been reported. One common method involves the Friedel-Crafts reaction of benzene with cinnamic acid in the presence of a Lewis acid catalyst like aluminum chloride.
A generalized workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of 3,3-diphenylpropionic acid.
Experimental Protocol: Synthesis via Friedel-Crafts Reaction
Materials:
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Cinnamic acid
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Benzene (Anhydrous)
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Anhydrous Aluminum Chloride (AlCl₃)
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Hydrochloric acid (concentrated)
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Sodium hydroxide solution
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Diethyl ether
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Anhydrous sodium sulfate
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Ethanol
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of cinnamic acid in excess anhydrous benzene is prepared.
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The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with constant stirring.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).
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The reaction mixture is cooled and then poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with water, followed by a dilute sodium hydroxide solution to extract the carboxylic acid as its sodium salt.
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The aqueous alkaline layer is then acidified with concentrated hydrochloric acid to precipitate the crude 3,3-diphenylpropionic acid.
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The crude product is filtered, washed with cold water, and dried.
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Purification is achieved by recrystallization from a suitable solvent, such as ethanol.
Biological and Pharmacological Activities
While 3,3-diphenylpropionic acid itself has limited documented biological activity, its derivatives are a subject of significant interest in medicinal chemistry. These derivatives have been reported to possess a range of pharmacological properties, including:
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Antioxidant Activity: Certain amide derivatives of 3,3-diphenylpropionic acid have shown the ability to scavenge free radicals.[3]
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Anti-inflammatory and Analgesic Activity: Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[4]
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Anticancer Activity: Some derivatives have been investigated for their potential as anticancer agents.[4]
It is important to note that these activities are attributed to the derivatives and not directly to the parent 3,3-diphenylpropionic acid. The core structure of 3,3-diphenylpropionic acid serves as a scaffold for the synthesis of these more complex and biologically active molecules.
Mechanism of Action
Due to the lack of significant direct biological activity reported for 3,3-diphenylpropionic acid, there are no well-defined signaling pathways or mechanisms of action to describe for the parent compound itself. The mechanisms of action for its various derivatives are diverse and depend on their specific structural modifications. For instance, the anti-inflammatory effects of NSAID derivatives are primarily due to the inhibition of cyclooxygenase (COX) enzymes.
Analytical Methods
Accurate and reliable analytical methods are essential for the quality control and characterization of 3,3-diphenylpropionic acid.
High-Performance Liquid Chromatography (HPLC)
A common method for the analysis of 3,3-diphenylpropionic acid is reverse-phase HPLC.
Experimental Protocol: HPLC Analysis
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to ensure the carboxylic acid is in its protonated form.[5]
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Flow Rate: Typically 1.0 mL/min.
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Detection: UV detection at a wavelength where the phenyl groups show strong absorbance (e.g., 254 nm).
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Sample Preparation: A standard solution of 3,3-diphenylpropionic acid is prepared in a suitable solvent, such as the mobile phase or methanol.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization of the carboxylic acid group is often necessary to increase its volatility.
Experimental Protocol: GC-MS Analysis
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Derivatization: The carboxylic acid is converted to a more volatile ester, for example, by reaction with a silylating agent (e.g., BSTFA) or by methylation (e.g., with diazomethane or methanol/acid).
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GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
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Carrier Gas: Helium at a constant flow rate.
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Temperature Program: An initial oven temperature is held for a short period, then ramped up to a final temperature to ensure good separation.
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MS Detection: Electron ionization (EI) is typically used, and the mass spectrometer is operated in full scan mode to obtain the mass spectrum of the derivatized compound.
Safety and Handling
3,3-Diphenylpropionic acid is classified as a skin and eye irritant and may cause respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
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Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3,3-Diphenylpropionic acid is a key chemical intermediate with well-defined physical and chemical properties. While its direct biological activity appears to be limited, its role as a scaffold in the synthesis of pharmacologically active derivatives is significant. This guide has provided a comprehensive overview of its characteristics, synthesis, and analytical methodologies to support its use in research and development. Further investigation into the potential subtle biological effects of the parent compound could be a future area of interest.
References
- 1. 3,3-Diphenylpropionic acid | 606-83-7 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Characterization of 3(3,4-dihydroxy-phenyl) propionic acid as a novel microbiome-derived epigenetic modifier in attenuation of immune Inflammatory response in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
